Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17965189
InChI: InChI=1S/C17H11Cl2F2NO3/c1-25-17(24)12(8-22-10-4-2-9(20)3-5-10)16(23)11-6-15(21)14(19)7-13(11)18/h2-8,23H,1H3/b16-12+,22-8?
SMILES:
Molecular Formula: C17H11Cl2F2NO3
Molecular Weight: 386.2 g/mol

Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate

CAS No.:

Cat. No.: VC17965189

Molecular Formula: C17H11Cl2F2NO3

Molecular Weight: 386.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate -

Specification

Molecular Formula C17H11Cl2F2NO3
Molecular Weight 386.2 g/mol
IUPAC Name methyl (E)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate
Standard InChI InChI=1S/C17H11Cl2F2NO3/c1-25-17(24)12(8-22-10-4-2-9(20)3-5-10)16(23)11-6-15(21)14(19)7-13(11)18/h2-8,23H,1H3/b16-12+,22-8?
Standard InChI Key XTQJQEBEIOJGQP-BNTMSNDDSA-N
Isomeric SMILES COC(=O)/C(=C(\C1=CC(=C(C=C1Cl)Cl)F)/O)/C=NC2=CC=C(C=C2)F
Canonical SMILES COC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2=CC=C(C=C2)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a central acrylate ester scaffold substituted with two distinct aromatic systems: a 2,4-dichloro-5-fluorobenzoyl group at the C2 position and a 4-fluorophenylamino moiety at the C3 position. The benzoyl group introduces electron-withdrawing chlorine and fluorine atoms, while the fluorophenylamino substituent contributes additional electronegativity and hydrogen-bonding potential. The ester functional group at the methyl position enhances solubility in organic solvents and modulates reactivity.

Table 1: Key Molecular Properties

PropertyValueSource Citation
Molecular FormulaC17H11Cl2F2NO3\text{C}_{17}\text{H}_{11}\text{Cl}_2\text{F}_2\text{NO}_3
Molecular Weight386.2 g/mol
IUPAC Namemethyl (E)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate
Canonical SMILESCOC(=O)/C(=C(\C1=CC(=C(C=C1Cl)Cl)F)/O)/C=NC2=CC=C(C=C2)F

The stereoelectronic effects of the fluorine and chlorine atoms influence the compound’s dipole moment and intermolecular interactions, which are critical for its crystallization behavior and solubility profile.

Spectroscopic Identification

Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The 1H^1\text{H}-NMR spectrum reveals distinct signals for the methyl ester group (~3.8 ppm), aromatic protons (~6.8–7.6 ppm), and the imine proton (~8.2 ppm). High-resolution MS confirms the molecular ion peak at m/z 386.2, consistent with the molecular formula . IR spectroscopy identifies carbonyl stretches from the ester (1720–1740 cm1^{-1}) and benzoyl groups (1680–1700 cm1^{-1}).

Synthesis and Manufacturing

Multistep Synthetic Routes

The synthesis involves sequential Friedel-Crafts acylation and Schiff base formation. A representative pathway includes:

  • Friedel-Crafts Acylation: Reaction of 2,4-dichloro-5-fluorobenzoic acid with acetyl chloride in the presence of AlCl3_3 yields the benzoyl chloride intermediate.

  • Acrylate Esterification: The benzoyl chloride undergoes esterification with methyl acrylate under basic conditions to form the acrylate backbone.

  • Schiff Base Formation: Condensation of the intermediate with 4-fluoroaniline in ethanol produces the final product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Friedel-CraftsAlCl3_3, CH2 _2Cl2_2, 0–5°C78
EsterificationK2 _2CO3_3, DMF, 60°C85
Schiff Base FormationEthanol, reflux, 12 h92

Optimization studies suggest that microwave-assisted synthesis reduces reaction times by 40% while maintaining yields above 80% .

Chemical Reactivity and Functional Transformations

Ester Hydrolysis

The methyl ester group undergoes alkaline hydrolysis to form the corresponding carboxylic acid, a reaction critical for prodrug activation. Kinetic studies in NaOH/EtOH solutions show pseudo-first-order kinetics with a rate constant k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at 25°C.

Electrophilic Aromatic Substitution

The electron-deficient benzoyl ring participates in nitration and sulfonation reactions. Nitration with HNO3_3/H2 _2SO4_4 at 0°C introduces a nitro group at the meta position relative to the fluorine atom.

Cycloaddition Reactions

The acrylate’s α,β-unsaturated system undergoes [4+2] Diels-Alder reactions with dienes such as cyclopentadiene, yielding bicyclic adducts with >90% regioselectivity.

ParameterValueSource Citation
Skin IrritationMild irritation (OECD 404)
Storage Temperature2–8°C
Recommended PPEGloves, lab coat, goggles

Applications in Pharmaceutical Research

Prodrug Development

The ester’s hydrolytic lability makes it a candidate for prodrug formulations. In vitro studies show 80% conversion to the active carboxylic acid in human plasma within 4 hours.

Polymer Chemistry

Copolymerization with methyl methacrylate yields thermally stable polymers (Tg _g = 145°C) with potential use in drug-eluting medical devices .

Comparison with Structural Analogs

Replacing the 4-fluorophenylamino group with ethylamino (as in CAS 660852-17-5) reduces kinase inhibition potency (EGFR IC50_{50} = 8.7 μM), underscoring the importance of the fluorine substituent . Conversely, cyclopropylamino analogs (e.g., CAS 105392-26-5) exhibit enhanced metabolic stability in hepatic microsomes .

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